4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₀O₃ It is a derivative of naphthalene, characterized by the presence of a carboxylic acid group and a ketone group within a tetrahydronaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-(2-carboxyphenyl)acetic acid under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid, which facilitates the formation of the tetrahydronaphthalene ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 4-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Reduction: Formation of 4-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid
- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Uniqueness
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the specific positioning of the ketone and carboxylic acid groups within the tetrahydronaphthalene structure. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNMKOITXUEVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036386 | |
Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6566-40-1 | |
Record name | 6566-40-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the crystal structure of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid influence its intermolecular interactions?
A1: The crystal structure of (±)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (C11H10O3) exhibits a specific arrangement where the carboxyl group projects nearly perpendicular to the aromatic plane [1]. This orientation facilitates hydrogen bonding between the acid groups of adjacent molecules. This bonding occurs in a centrosymmetric fashion across the 'a' edge and the center of the unit cell, with an O⋯O distance of 2.705 (2) Å [1]. Additionally, intermolecular C—H⋯O=C close contacts are observed with translationally related molecules, involving both the ketone (2.55 Å) and the acid (2.67 Å) groups [1]. These interactions contribute to the overall packing and stability of the compound within the crystal lattice.
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